molecular formula C16H18N2O2S2 B2775172 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide CAS No. 896291-40-0

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

Cat. No.: B2775172
CAS No.: 896291-40-0
M. Wt: 334.45
InChI Key: PARMCQOGNPGSSZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with dimethyl, p-tolylthio, acetamido, and carboxamide groups, making it a complex and multifunctional molecule.

Preparation Methods

The synthesis of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with p-tolylthioacetamide under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of p-tolylthioacetamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl group, forming corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-9-4-6-12(7-5-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMCQOGNPGSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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